molecular formula C21H21ClN6O2S B2522583 1-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 892280-10-3

1-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2522583
CAS No.: 892280-10-3
M. Wt: 456.95
InChI Key: CUDHCXAHJJBKFJ-UHFFFAOYSA-N
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Description

1-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C21H21ClN6O2S and its molecular weight is 456.95. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

Synthesis of Heterocyclic Compounds : This chemical compound is related to a broader class of compounds involving synthesis processes that generate various heterocyclic structures. For instance, the synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives has been explored, highlighting a methodology that could potentially apply to compounds with similar structural frameworks. These synthesized compounds have been evaluated for their antimicrobial activities, indicating a potential application in developing new antimicrobial agents (El-Agrody et al., 2001).

Antimicrobial and Antitumor Potential : Another avenue of research involves synthesizing and evaluating the biological activities of compounds within this chemical family. Studies have generated a variety of derivatives that exhibited promising antimicrobial activity, although no significant antitumor activity was reported in some cases. This suggests the potential utility of these compounds in antimicrobial treatments, with ongoing research needed to fully explore their efficacy and possible applications in antitumor therapy (Said et al., 2004).

Pharmacological Properties

Investigation of Biological Activities : Research has also been conducted on synthesizing compounds with similar structures to investigate their pharmacological properties. Studies have identified compounds with a range of activities, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. This highlights the potential for compounds with this structural motif to be developed into therapeutic agents addressing various medical conditions (Mattioda et al., 1975).

Molecular Docking Studies

Antimicrobial Evaluation : Recent studies have included molecular docking to evaluate the antimicrobial efficacy of derivatives, indicating a methodological advancement in researching these compounds. Molecular docking studies provide insights into the potential interactions between these compounds and biological targets, guiding the development of more effective antimicrobial agents (Patil et al., 2021).

Properties

IUPAC Name

12-[3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN6O2S/c1-25-20(30)19-16(7-12-31-19)28-17(23-24-21(25)28)5-6-18(29)27-10-8-26(9-11-27)15-4-2-3-14(22)13-15/h2-4,7,12-13H,5-6,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDHCXAHJJBKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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